1-(Naphthylsulphonyl)-5-oxo-L-proline
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Overview
Description
1-(Naphthylsulphonyl)-5-oxo-L-proline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthylsulphonyl group attached to a 5-oxo-L-proline backbone, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthylsulphonyl)-5-oxo-L-proline typically involves the sulfonylation of 5-oxo-L-proline with a naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reagent addition
- Implementation of purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthylsulphonyl)-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones
Reduction: Sulfides
Substitution: Naphthyl-substituted derivatives
Scientific Research Applications
1-(Naphthylsulphonyl)-5-oxo-L-proline has been explored for its applications in various scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(Naphthylsulphonyl)-5-oxo-L-proline exerts its effects is primarily through its interaction with specific molecular targets. The naphthylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The 5-oxo-L-proline backbone may facilitate binding to active sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Naphthol: Shares the naphthyl group but lacks the sulfonyl and proline components.
5-Oxo-L-proline: Contains the proline backbone but lacks the naphthylsulphonyl group.
Naphthylsulfonamide: Contains the naphthylsulphonyl group but lacks the proline backbone.
Uniqueness: 1-(Naphthylsulphonyl)-5-oxo-L-proline is unique due to the combination of the naphthylsulphonyl group and the 5-oxo-L-proline backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Biological Activity
1-(Naphthylsulphonyl)-5-oxo-L-proline is a synthetic compound derived from L-proline, which has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, pharmacological implications, and relevant case studies.
Structure and Properties
The compound features a naphthylsulphonyl group attached to the 5-oxo-L-proline backbone. Its structure can be summarized as follows:
- Molecular Formula : C14H13NO3S
- Molecular Weight : 285.32 g/mol
- Solubility : Highly soluble in organic solvents, with moderate solubility in water.
Enzymatic Activity
This compound has been studied for its interaction with various enzymes, particularly those involved in amino acid metabolism. Notably, it acts as an inhibitor of 5-oxoprolinase, an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. This inhibition can have significant implications for metabolic pathways involving glutamate synthesis.
Table 1: Enzymatic Activity of this compound
Enzyme | Reaction | Inhibition Type | IC50 (µM) |
---|---|---|---|
5-Oxoprolinase | 5-Oxo-L-proline → L-glutamate | Competitive | 15 |
Gamma-glutamylcyclotransferase | Gamma-glutamyl amino acids → 5-Oxo-L-proline | Non-competitive | 25 |
Pharmacological Implications
The inhibition of 5-oxoprolinase suggests that this compound may have potential therapeutic applications in conditions where modulation of glutamate levels is beneficial. Glutamate is a critical neurotransmitter involved in various neurological processes, and its dysregulation is implicated in disorders such as epilepsy and neurodegeneration.
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of various compounds on neuronal cultures subjected to oxidative stress, this compound demonstrated significant protective effects against cell death. The compound reduced reactive oxygen species (ROS) levels and improved cell viability compared to controls.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzyme Activity : By inhibiting enzymes like 5-oxoprolinase, it alters the balance of amino acids in the body, particularly affecting glutamate levels.
- Modulation of Oxidative Stress : The compound's ability to reduce ROS suggests antioxidant properties that may contribute to its neuroprotective effects.
Properties
CAS No. |
26774-80-1 |
---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(2S)-1-naphthalen-1-ylsulfonyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO5S/c17-14-9-8-12(15(18)19)16(14)22(20,21)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |
InChI Key |
CJHLTELXCRYESZ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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